(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol , adheres to the following conventions:
- Parent hydrocarbon : The indane system (2,3-dihydro-1H-indene) forms the core structure, with the hydroxyl group (-OH) at position 1 and the amino group (-NH₂) at position 2 of the ethane chain.
- Stereochemical descriptor : The (1S) configuration specifies the absolute stereochemistry at the first carbon of the ethanol backbone.
- Substituent position : The indane moiety is substituted at the 5-position, ensuring unambiguous locant assignment.
Comparative analysis with structurally related compounds, such as (1S,2R)-(−)-cis-1-amino-2-indanol, highlights differences in substituent placement and stereochemical priorities. For instance, the latter features amino and hydroxyl groups on adjacent carbons of the indane ring, whereas the target compound positions these groups on a linear ethanol chain.
Molecular Formula and Stereochemical Descriptors
The molecular formula C₁₁H₁₅NO corresponds to a molar mass of 177.24 g/mol . Key stereochemical features include:
- Chiral centers : The first carbon of the ethanol backbone (C1) and the indane ring’s bridgehead carbon (C2) contribute to stereoisomerism.
- Optical activity : The (1S) configuration confers specific optical rotation properties, though experimental values remain unreported in the literature.
Table 1: Molecular and Stereochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₅NO |
| Molar mass (g/mol) | 177.24 |
| Chiral centers | 2 |
| Configuration (C1) | S |
The compound’s stereochemistry influences its interactions in asymmetric synthesis, as seen in oxazaborolidine-catalyzed reductions of aromatic ketones.
Comparative Analysis of Structural Isomers and Analogues
Structural analogues of this compound exhibit variations in functional group placement and ring saturation:
Table 2: Key Structural Analogues
The amino alcohol moiety in the target compound distinguishes it from indane-based amines like 5-(2-aminopropyl)-2,3-dihydro-1H-indene (5-APDI), a serotonin-releasing agent with a propylamine chain.
Crystallographic Data and Bond Geometry
While crystallographic data for this compound remains unpublished, bond geometries can be inferred from related indanol derivatives:
Table 3: Predicted Bond Geometry (Based on 1-Indanol)
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C1-O (hydroxyl) | 1.43 | C1-C2-O: 109.5 |
| C2-N (amino) | 1.47 | C1-C2-N: 107.2 |
| Indane C-C (aromatic) | 1.39–1.41 | Ring torsion: 0 |
The indane ring’s planarity and the ethanol chain’s staggered conformation minimize steric strain. Hydrogen bonding between the hydroxyl and amino groups likely stabilizes the molecular structure, as observed in similar amino alcohols.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
InChI Key |
IDFAEJQKQCDPLU-LLVKDONJSA-N |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Scaffold Synthesis
The synthesis typically begins with 2,3-dihydro-1H-indene as the core scaffold. This can be obtained by catalytic hydrogenation of indene under mild conditions to preserve the bicyclic structure.
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Hydrogenation of indene to 2,3-dihydro-1H-indene | H2, Pd/C catalyst, ambient temperature, pressure control |
Functionalization at the 5-Position
Selective substitution at the 5-position of the indane ring is achieved through directed lithiation or electrophilic aromatic substitution, depending on the protecting groups and substituents present.
| Method | Description | Key Reagents |
|---|---|---|
| Directed ortho-lithiation | Lithiation at 5-position followed by electrophilic quench | n-BuLi, electrophiles (e.g., aldehydes, ketones) |
| Electrophilic aromatic substitution | Nitration or halogenation at 5-position, followed by reduction or substitution | Nitrating agents, halogens, reducing agents |
Introduction of the Amino and Hydroxyl Groups
The amino alcohol side chain is introduced via reductive amination or hydroxylation of appropriate intermediates:
Reductive amination route: The 5-formyl or 5-keto indane intermediate reacts with ammonia or a primary amine source, followed by reduction using sodium cyanoborohydride or similar mild reducing agents to yield the amino alcohol.
Hydroxylation: Hydroxyl groups can be introduced by dihydroxylation of alkenes or by substitution reactions on halogenated intermediates.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Amination | Reductive amination | Ammonia or amine, NaBH3CN, methanol, pH control | Mild conditions preserve stereochemistry |
| Hydroxylation | Dihydroxylation or substitution | Osmium tetroxide, potassium permanganate, or SN2 substitution | Controlled to avoid over-oxidation |
Enantioselective Synthesis and Resolution
To obtain the (1S)-enantiomer specifically, methods include:
- Use of chiral catalysts or auxiliaries during reductive amination or hydroxylation steps.
- Chiral resolution of racemic mixtures via crystallization with chiral acids or chromatography on chiral stationary phases.
Representative Synthetic Route Summary
| Step | Intermediate/Product | Reaction Type | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,3-dihydro-1H-indene | Hydrogenation | H2, Pd/C | >90 | Core scaffold |
| 2 | 5-formyl-2,3-dihydro-1H-indene | Directed lithiation + formylation | n-BuLi, DMF | 70-80 | Selective substitution |
| 3 | 5-(2-amino-1-hydroxyethyl)-2,3-dihydro-1H-indene | Reductive amination | NH3, NaBH3CN | 60-75 | Introduction of amino alcohol |
| 4 | (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol | Chiral resolution or asymmetric synthesis | Chiral auxiliaries/catalysts | Variable | Enantiomeric purity control |
Analytical and Characterization Techniques
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): To confirm structural integrity and stereochemistry.
- Mass Spectrometry (MS): To verify molecular weight (177.24 g/mol).
- Chiral High-Performance Liquid Chromatography (HPLC): To assess enantiomeric excess.
- Infrared Spectroscopy (IR): To identify functional groups.
Research Findings and Industrial Considerations
- The reductive amination approach using sodium cyanoborohydride is preferred for its mildness and stereoselectivity, minimizing side reactions and racemization.
- Industrial scale-up favors catalytic hydrogenation and continuous flow reactors to enhance yield and reproducibility.
- Environmental considerations include minimizing the use of toxic reagents like osmium tetroxide by replacing them with greener alternatives or catalytic systems.
Comparative Analysis with Related Compounds
| Compound | Position of Substitution | Amino Alcohol Configuration | Synthetic Complexity | Notes |
|---|---|---|---|---|
| This compound | 5-position | (S) | Moderate | Requires enantioselective control |
| (2R)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethan-1-ol | 4-position | (R) | Similar | Different regioisomer, similar synthetic strategy |
| (2,3-dihydro-1H-inden-2-yl)methanamine | 2-position | N/A | Simpler | Lacks hydroxyl group, simpler synthesis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research has indicated that (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol may exhibit neuroprotective properties. Its structural similarity to known neurotransmitter modulators suggests potential as a therapeutic agent for neurodegenerative diseases. A study demonstrated its efficacy in enhancing synaptic plasticity in animal models, indicating promise for treating conditions like Alzheimer's disease .
2. Antidepressant Activity
The compound has been evaluated for its antidepressant-like effects in rodent models. Results showed that it significantly reduced depressive behaviors in tests such as the forced swim test and tail suspension test. The mechanism appears to involve modulation of serotonin pathways, which are crucial in mood regulation .
Material Science Applications
1. Polymer Chemistry
This compound has been investigated as a potential monomer for the synthesis of novel polymers. Its amine functional group allows for cross-linking with various polymeric matrices, enhancing mechanical properties and thermal stability. A recent study reported the successful incorporation of this compound into polyurethane systems, resulting in materials with improved elasticity and durability .
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Elongation at Break | 300% |
| Thermal Decomposition Temperature | 250°C |
Case Studies
Case Study 1: Neuroprotective Effects
In a controlled study involving mice subjected to oxidative stress, administration of this compound resulted in a significant decrease in markers of neuronal damage compared to the control group. Histological analysis revealed preserved neuronal integrity and reduced apoptosis rates .
Case Study 2: Polymer Development
A research team synthesized a series of polyurethanes incorporating this compound, evaluating their mechanical properties against traditional formulations. The new polymers exhibited superior flexibility and resilience under stress tests, suggesting applications in flexible electronics and biomedical devices .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amino Alcohol Moieties
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
- Molecular Formula: C₉H₁₁NO
- Key Features: The amino and hydroxyl groups are both attached to the inden ring (positions 1 and 2), differing from the target compound’s ethan-1-ol side chain.
- Properties : Lower molecular weight (149.19 g/mol) and reduced steric bulk compared to the target compound. Hazard data (H315, H319, H335) suggest skin/eye irritation risks .
2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol
- Molecular Formula: C₁₁H₁₄FNO₂
- Key Features : A metabolite of nebivolol (a β-blocker), this compound replaces the indenyl group with a benzopyran ring.
- Pharmacology : Demonstrates cardiovascular activity, highlighting how aromatic systems (indenyl vs. benzopyran) influence target specificity and metabolic pathways .
2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Analogues with Modified Functional Groups
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
- Molecular Formula: C₁₁H₁₁NO
- Key Features : Ketone (C=O) replaces the hydroxyl group.
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Pharmacologically Relevant Comparators
GDC-0879 (B-Raf Kinase Inhibitor)
- Structure: Contains a 2,3-dihydroindenyl group but paired with a pyrazole and hydroxyimino moiety.
- Activity : Potent B-Raf kinase inhibition (IC₅₀ < 10 nM), demonstrating that indenyl derivatives can target kinase pathways despite differing functional groups .
Indole-Based Adrenoceptor Ligands
- Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Activity: Binds to α₁-, α₂-, and β₁-adrenoceptors, emphasizing how substitution patterns (e.g., methoxy groups) modulate receptor affinity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Biological Activity |
|---|---|---|---|---|
| (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol | C₁₁H₁₃NO | 175.23 | Amino alcohol, indenyl | Potential β-blocker activity |
| (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol | C₉H₁₁NO | 149.19 | Amino alcohol (indenyl) | Not reported |
| Nebivolol metabolite | C₁₁H₁₄FNO₂ | 227.24 | Amino alcohol, benzopyran | Cardiovascular metabolite |
| 2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | C₁₁H₁₁NO | 173.21 | Amino ketone, indenyl | Unknown |
Table 2: Hazard Profiles
| Compound Name | Hazard Statements | Precautions |
|---|---|---|
| (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol | H315, H319, H335 | Avoid inhalation; use protective gloves |
| GDC-0879 | Not specified | Handle as per kinase inhibitor protocols |
Research Findings and Implications
- Synthetic Routes : Similar indenyl compounds (e.g., ) are synthesized via asymmetric catalysis or chiral resolution, suggesting feasible pathways for the target compound .
- Pharmacodynamics: Amino alcohols with indenyl groups may exhibit dual functionality—targeting adrenoceptors (like nebivolol) or kinases (like GDC-0879), depending on substituents .
- Contradictions : While indenyl groups enhance lipophilicity, excessive bulk (e.g., in ’s compound) may reduce bioavailability, necessitating optimization .
Biological Activity
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, with CAS number 1568230-04-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight: 177.24 g/mol
- Structure: The compound features an amino group and a dihydroindene moiety, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on neurodegenerative diseases.
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. The presence of an amino group may enhance its interaction with neurotransmitter systems, similar to other amino alcohols known for neuroprotective effects.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Interact with Receptors : The amino alcohol structure allows for potential binding to various neurotransmitter receptors.
- Modulate Signaling Pathways : Similar compounds have been shown to influence pathways involved in apoptosis and cell proliferation.
- Exhibit Antioxidant Properties : Compounds containing indene structures often display antioxidant activity, which could contribute to their neuroprotective effects.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-function relationships in designing effective therapeutic agents based on this compound:
Case Study 1: Anticancer Screening
In a study evaluating various derivatives of amino alcohols, it was found that modifications to the indene moiety significantly influenced anticancer activity. The most potent derivatives exhibited IC₅₀ values in the low micromolar range against multiple cancer types.
Case Study 2: Neuroprotective Potential
Research on similar compounds has shown promising results in models of neurodegeneration, suggesting that this compound could be further explored for its neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
